molecular formula C20H17FN2O4 B11436722 (2Z)-2-[(butanoyloxy)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(butanoyloxy)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B11436722
M. Wt: 368.4 g/mol
InChI Key: LKYXZMLQSZSXMX-ATJXCDBQSA-N
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Description

[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound that features a chromenylidene core with a fluorophenyl carbamoyl group and an amino butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenylidene derivatives, fluorophenyl carbamates, and amino butanoates .

Scientific Research Applications

[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2Z)-3-[(2-FLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C20H17FN2O4

Molecular Weight

368.4 g/mol

IUPAC Name

[(Z)-[3-[(2-fluorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate

InChI

InChI=1S/C20H17FN2O4/c1-2-7-18(24)27-23-20-14(12-13-8-3-6-11-17(13)26-20)19(25)22-16-10-5-4-9-15(16)21/h3-6,8-12H,2,7H2,1H3,(H,22,25)/b23-20-

InChI Key

LKYXZMLQSZSXMX-ATJXCDBQSA-N

Isomeric SMILES

CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F

Canonical SMILES

CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

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